molecular formula C22H31F3N2O4S B13769322 Furfurylamine, N-methyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)-, cyclohexanesulfamate (+-)- CAS No. 5843-58-3

Furfurylamine, N-methyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)-, cyclohexanesulfamate (+-)-

Cat. No.: B13769322
CAS No.: 5843-58-3
M. Wt: 476.6 g/mol
InChI Key: PWABCUPBJMUTBQ-UHFFFAOYSA-N
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Description

Furfurylamine, N-methyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)-, cyclohexanesulfamate (±)- is a complex organic compound with a unique structure that includes a trifluoromethyl group, a phenethyl group, and a cyclohexanesulfamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furfurylamine, N-methyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)-, cyclohexanesulfamate (±)- typically involves multiple steps, including the introduction of the trifluoromethyl group, the formation of the phenethylamine backbone, and the attachment of the cyclohexanesulfamate group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Furfurylamine, N-methyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)-, cyclohexanesulfamate (±)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify specific functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Furfurylamine, N-methyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)-, cyclohexanesulfamate (±)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Furfurylamine, N-methyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)-, cyclohexanesulfamate (±)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and phenethylamine backbone play crucial roles in its biological activity, influencing binding affinity and specificity. The cyclohexanesulfamate moiety may also contribute to its overall effect by modulating solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • Furfurylamine derivatives
  • Trifluoromethyl-substituted phenethylamines
  • Cyclohexanesulfamate-containing compounds

Uniqueness

Furfurylamine, N-methyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)-, cyclohexanesulfamate (±)- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

5843-58-3

Molecular Formula

C22H31F3N2O4S

Molecular Weight

476.6 g/mol

IUPAC Name

N-cyclohexylsulfamate;furan-2-ylmethyl-methyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]azanium

InChI

InChI=1S/C16H18F3NO.C6H13NO3S/c1-12(20(2)11-15-7-4-8-21-15)9-13-5-3-6-14(10-13)16(17,18)19;8-11(9,10)7-6-4-2-1-3-5-6/h3-8,10,12H,9,11H2,1-2H3;6-7H,1-5H2,(H,8,9,10)

InChI Key

PWABCUPBJMUTBQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)[NH+](C)CC2=CC=CO2.C1CCC(CC1)NS(=O)(=O)[O-]

Origin of Product

United States

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